Cas no 98027-81-7 (2,6-Dibromo-4-nitropyridine oxide)

2,6-Dibromo-4-nitropyridine oxide는 브롬화 및 니트로기가 치환된 피리딘 옥사이드 유도체로, 고도의 반응성을 지닌 화합물입니다. 이 화합물은 유기 합성에서 중요한 중간체로 활용되며, 특히 헤테로고리 화합물 및 약물 개발 연구에 적용됩니다. 할로겐과 니트로기의 전자 흡인 효과로 인해 친전자성 반응에 적합한 특성을 보이며, 다양한 유기 반응에서 높은 선택성을 나타냅니다. 결정 구조가 안정적이며, 분석 표준물질로도 사용 가능합니다. 주의: 취급 시 산화제 및 자극성 물질로서 적절한 보호 장비가 필요합니다.
2,6-Dibromo-4-nitropyridine oxide structure
98027-81-7 structure
Product Name:2,6-Dibromo-4-nitropyridine oxide
CAS 번호:98027-81-7
MF:C5H2Br2N2O3
메가와트:297.888979434967
MDL:MFCD00233997
CID:827280
PubChem ID:11022882
Update Time:2025-06-12

2,6-Dibromo-4-nitropyridine oxide 화학적 및 물리적 성질

이름 및 식별자

    • 2,6-Dibromo-4-nitropyridine oxide
    • 2,6-dibromo-4-nitro-1-oxidopyridin-1-ium
    • 2,6-DIBROMO-4-NITROPYRIDINE N-OXIDE
    • 2,6-Dibromo-4-nitropyridine-1-oxide
    • 2,6-Dibromo-4-nitro-pyridine 1-oxide
    • 2,6-dibromo-4-nitropyridine1-oxide
    • DTXSID20452305
    • 2,6-dibromo-4-nitropyridin-1-ium-1-olate
    • DB-010094
    • 2,6-Dibromo-4-nitro-pyridin N-oxide
    • SB55113
    • 2,6-Dibromo-4-nitro-1-oxo-1lambda~5~-pyridine
    • SCHEMBL782341
    • AKOS005216857
    • 4-nitro-2,6-dibromopyridine-N-oxide
    • Pyridine, 2,6-dibromo-4-nitro-, 1-oxide
    • 2,6-dibromo-4-nitropyridine 1-oxide
    • J-400205
    • 2,6-dibromo-4-nitro pyridine 1-oxide
    • MJEDSUKRJRIBKE-UHFFFAOYSA-N
    • CS-M0699
    • 98027-81-7
    • MDL: MFCD00233997
    • 인치: 1S/C5H2Br2N2O3/c6-4-1-3(9(11)12)2-5(7)8(4)10/h1-2H
    • InChIKey: MJEDSUKRJRIBKE-UHFFFAOYSA-N
    • 미소: [O-][N+](C1C=C(Br)[N+]([O-])=C(Br)C=1)=O

계산된 속성

  • 정밀분자량: 295.84300
  • 동위원소 질량: 295.84322g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 0
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 174
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.7
  • 토폴로지 분자 극성 표면적: 71.3Ų

실험적 성질

  • 밀도: 2.42
  • 비등점: 456.1℃/760mmHg
  • 플래시 포인트: 229.7°C
  • 굴절률: 1.72
  • PSA: 71.28000
  • LogP: 3.07150

2,6-Dibromo-4-nitropyridine oxide 세관 데이터

  • 세관 번호:2933399090
  • 세관 데이터:

    ?? ?? ??:

    2933399090

    개요:

    2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

    ?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,

    요약:

    2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

2,6-Dibromo-4-nitropyridine oxide 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Matrix Scientific
090244-250mg
2,6-Dibromo-4-nitropyridine oxide, 95+%
98027-81-7 95+%
250mg
$152.00 2023-09-08
Matrix Scientific
090244-1g
2,6-Dibromo-4-nitropyridine oxide, 95+%
98027-81-7 95+%
1g
$336.00 2023-09-08
Matrix Scientific
090244-5g
2,6-Dibromo-4-nitropyridine oxide, 95+%
98027-81-7 95+%
5g
$1025.00 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D77030-1g
2,6-Dibromo-4-nitropyridine oxide
98027-81-7 95%
1g
¥418.0 2023-09-08
Chemenu
CM120629-1g
2,6-Dibromo-4-nitropyridine 1-Oxide
98027-81-7 95%
1g
$*** 2023-05-29
Chemenu
CM120629-5g
2,6-Dibromo-4-nitropyridine 1-Oxide
98027-81-7 95%
5g
$*** 2023-05-29
Aaron
AR00IKPQ-200mg
Pyridine, 2,6-dibromo-4-nitro-, 1-oxide
98027-81-7 95%
200mg
$24.00 2025-02-10
Aaron
AR00IKPQ-1g
Pyridine, 2,6-dibromo-4-nitro-, 1-oxide
98027-81-7 95%
1g
$87.00 2025-02-10
Aaron
AR00IKPQ-5g
Pyridine, 2,6-dibromo-4-nitro-, 1-oxide
98027-81-7 95%
5g
$428.00 2025-02-10
A2B Chem LLC
AI65554-200mg
2,6-Dibromo-4-nitropyridine 1-oxide
98027-81-7 95%
200mg
$27.00 2024-07-18

2,6-Dibromo-4-nitropyridine oxide 합성 방법

합성 방법 1

반응 조건
1.1R:F3CCO2H, R:H2O2, rt; overnight, reflux
1.2R:H2O
1.3R:NaHCO3, S:H2O, neutralized
2.1R:H2SO4, R:HNO3, 0°C; overnight, 90°C
참조
A strong hydride donating, acid stable and reusable 1,4-dihydropyridine for selective aldimine and aldehyde reductions
By Hirao, Yasukazu et al, Organic & Biomolecular Chemistry, 1671, 20(8), 1671-1679

합성 방법 2

반응 조건
1.1R:H2SO4, R:HNO3, 22 h, 60°C; 60°C → rt
1.2R:NH4Cl, S:H2O, cooled
참조
A MOF platform for incorporation of complementary organic motifs for CO2 binding
By Deria, Pravas et al, Chemical Communications (Cambridge, 1247, 51(62), 12478-12481

합성 방법 3

반응 조건
1.1R:H2O2, S:H2O, S:F3CCO2H, 80°C; 4 h, 80°C
2.1R:H2SO4, R:HNO3, 90°C; 2 h, 90°C
참조
Synthesis and characterization of highly stable and efficient star-molecules
By Huang, Hai-Fang et al, Dyes and Pigments, 2013, 96(3), 705-713

합성 방법 4

반응 조건
1.1R:H2O2, S:H2O, S:F3CCO2H, 3 h, 42°C; 42°C → rt
1.2R:H2O, rt → -5°C
1.3R:Disodium carbonate, neutralized
2.1R:HNO3 •NO2, R:H2SO4, S:H2O, rt → 90°C; 2 h, 90°C; cooled
2.2R:H2O, cooled
참조
Preparation of 2,6-dibromo-4-aminopyridine
By Niu, Qian-qian et al, Fenzi Kexue Xuebao, 2006, 22(6), 401-404

합성 방법 5

반응 조건
1.1R:F3CCO2H, R:H2O2, S:H2O, overnight, reflux
1.2R:H2O
2.1R:H2SO4, R:HNO3, 0°C; 5 h, 90°C
참조
Interaction of the dihydropyridine/pyridinium redox pair fixed into a V-shaped conformation
By Hirao, Yasukazu et al, Heterocycles, 1345, 98(10), 1345-1353

합성 방법 6

반응 조건
1.1R:F3CCO2H, R:H2O2, S:H2O, 4 h, 90°C; 90°C → rt
1.2S:H2O, 3 h, 0°C
1.3R:Disodium carbonate, 0°C, neutralized
2.1R:H2SO4, rt
2.2R:H2SO4, R:HNO3, rt → 80°C; 25 min, 80°C; 3.5 h, 80°C; 80°C → rt
2.3R:H2O, 0°C
참조
Access to 3-Deazaguanosine Building Blocks for RNA Solid-Phase Synthesis Involving Hartwig-Buchwald C-N Cross-Coupling
By Mairhofer, Elisabeth et al, Organic Letters, 3900, 21(11), 3900-3903

합성 방법 7

반응 조건
1.1R:F3CCO2H, R:H2O2, R:O(C(=O)CF3)2, S:H2O, 80°C; 4 h, 80°C
2.1R:HNO3 •NO2, R:H2SO4, 90°C; 2 h, 90°C
참조
Synthesis of Hyperbranched Polypyridine via a Cross Coupling Approach as an n-type π-Conjugated Polymer
By Koga, Takashi et al, Macromolecular Chemistry and Physics, 2017, 218(22),

합성 방법 8

반응 조건
1.1R:F3CCO2H, R:H2O2
2.1R:H2SO4, R:HNO3
참조
Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen
By Daver, Sebastien et al, Organic Process Research & Development, 2017, 21(2), 231-240

합성 방법 9

반응 조건
1.1R:F3CCO2H, R:H2O2, S:H2O, rt; 12 h, 100°C
2.1R:H2SO4, R:HNO3, 0°C; 12 h, 60°C
2.2R:NaHCO3, S:H2O, 0°C
참조
Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure-Activity Relationship, and Selective Antitumor Activity
By Liu, Zhen et al, Journal of Medicinal Chemistry, 8307, 57(20), 8307-8318

합성 방법 10

반응 조건
1.1R:H2NC(=O)NH2 •H2O2, R:O(C(=O)CF3)2, S:CH2Cl2, rt → 5°C; 45 min, 5-7°C; 7°C → rt; 20 h, rt; rt → 10°C
1.2R:Na2SO4, S:H2O, 60 min, 10°C
2.1R:H2SO4, R:HNO3, rt; rt → 79°C; 25 min, 79°C; 3.5 h, 83-85°C; 85°C → rt
참조
A flexible synthesis of C-6 and N-1 analogues of a 4-amino-1,3-dihydroimidazo[4,5-c]pyridin-2-one core
By Hay, Duncan A. et al, Tetrahedron Letters, 5728, 52(44), 5728-5732

합성 방법 11

반응 조건
1.1R:F3CCO2H, R:H2O2, S:H2O, 1 h, 35°C; 35°C → rt
1.2R:Disodium carbonate, S:H2O, pH 9
2.1R:HNO3 •NO2, R:H2SO4, S:H2O, rt → 80°C; 1 h, 80°C
참조
Process for preparation of 2,6-bis[3-(aminomethyl)-1-pyrazolyl]pyridine derivative as chelant used in homogeneous time-resolved fluorescence immunoassay
By Pan, Lihua et al, Faming Zhuanli Shenqing, 1012, ,

합성 방법 12

반응 조건
1.1R:F3CCO2H, R:H2O2, S:H2O, 3 h, 42°C; 42°C → rt
1.2R:Disodium carbonate, S:H2O, basify
2.1R:H2SO4, R:HNO3, S:H2O, rt → 90°C; 2 h, 90°C
참조
Synthesis of 2,6-bis(3-methyl-1H-pyrazol-1-yl)-4-aminopyridine
By Li, Zhen et al, Huaxue Yanjiu, 2007, 18(1), 43-45

합성 방법 13

반응 조건
1.1R:H2O2, S:H2O, S:F3CCO2H, 1 h; 4 h, 95-100°C
2.1R:HNO3 •NO2, R:H2SO4, 20 h, 60°C
2.2R:NH4OH, S:H2O, neutralized
참조
The Development of a Practical and Reliable Large-Scale Synthesis of 2,6-Diamino-4-bromopyridine
By Nettekoven, Matthias and Jenny, Christian, Organic Process Research & Development, 2003, 7(1), 38-43

합성 방법 14

반응 조건
1.1R:F3CCO2H, R:H2O2, 3 h, 100°C
2.1R:H2SO4, R:HNO3, 1.5 h, 100°C
참조
Influence of the 5-HT6 Receptor on Acetylcholine Release in the Cortex: Pharmacological Characterization of 4-(2-Bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine, a Potent and Selective 5-HT6 Receptor Antagonist
By Riemer, Claus et al, Journal of Medicinal Chemistry, 1273, 46(7), 1273-1276

합성 방법 15

반응 조건
1.1R:H2O2, S:F3CCO2H, S:H2O
2.1R:HNO3, R:H2SO4 •SO3
참조
4,4'-Donor-substituted and 6,6'-difunctionalized 2,2'-bipyridines
By Neumann, Uwe and Voegtle, Fritz, Chemische Berichte, 1989, 122(3), 589-91

합성 방법 16

반응 조건
1.1R:CF3CO3H, R:F3CCO2H, R:H2O2, S:H2O
2.1R:HNO3, R:H2SO4
참조
New synthesis of 2,6-dibromopyridine N-oxide
By Evans, R. F. et al, Recueil des Travaux Chimiques des Pays-Bas et de la Belgique, 1959, , 408-11

합성 방법 17

반응 조건
1.1R:HNO3, S:H2SO4
참조
Derivatives of pyridine N-oxide. XVI. Mercuration of pyridine N-oxide
By van Ammers, M. and den Hertog, H. J., Recueil des Travaux Chimiques des Pays-Bas et de la Belgique, 1958, , 340-5

2,6-Dibromo-4-nitropyridine oxide Raw materials

2,6-Dibromo-4-nitropyridine oxide Preparation Products

2,6-Dibromo-4-nitropyridine oxide 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:98027-81-7)2,6-Dibromo-4-nitropyridine oxide
주문 번호:A959014
인벤토리 상태:in Stock
재다:50mg/100mg/250mg/500mg/1g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 16:09
가격 ($):217.0/327.0/546.0/765.0/1094.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:98027-81-7)2,6-Dibromo-4-nitropyridine oxide
A959014
순결:99%/99%/99%/99%/99%
재다:50mg/100mg/250mg/500mg/1g
가격 ($):217.0/327.0/546.0/765.0/1094.0
Email